molecular formula C9H11ClN2O2 B11888499 4-Methyl-7-nitroindoline hydrochloride

4-Methyl-7-nitroindoline hydrochloride

Cat. No.: B11888499
M. Wt: 214.65 g/mol
InChI Key: MVHDAYLGQYJADQ-UHFFFAOYSA-N
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Description

4-Methyl-7-nitroindoline hydrochloride is an organic compound with the chemical formula C9H10N2O2·HCl. It is a derivative of indoline, characterized by the presence of a methyl group at the 4-position and a nitro group at the 7-position on the indoline ring. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other solvents. It is a pale yellow crystalline solid and is used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-nitroindoline hydrochloride can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-nitroindoline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the indoline ring.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-Methyl-7-aminoindoline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 4-Formyl-7-nitroindoline or 4-Carboxy-7-nitroindoline.

Scientific Research Applications

4-Methyl-7-nitroindoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-7-nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Methyl-7-nitroindoline hydrochloride can be compared with other nitroindoline derivatives:

    4-Methyl-5-nitroindoline: Similar structure but with the nitro group at the 5-position, leading to different reactivity and applications.

    7-Nitroindoline: Lacks the methyl group, resulting in different chemical properties and uses.

    4-Methyl-6-nitroindoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

4-methyl-7-nitro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9;/h2-3,10H,4-5H2,1H3;1H

InChI Key

MVHDAYLGQYJADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=C(C=C1)[N+](=O)[O-].Cl

Origin of Product

United States

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